molecular formula C13H13NO3 B8371801 3-Phenethyl-5-methyl-isoxazole-4-carboxylic acid

3-Phenethyl-5-methyl-isoxazole-4-carboxylic acid

Cat. No. B8371801
M. Wt: 231.25 g/mol
InChI Key: PGUIOGAEJVVTFG-UHFFFAOYSA-N
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Patent
US04163057

Procedure details

A mixture of 300 g. (1.30 mole) 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester, 146 g. (1.60 mole) potassium hydroxide 1500 ml. ethanol and 500 ml. water is stirred for 2 hours at room temperature and 2 additional hours at reflux. The ethanol is evaporated in vacuo and the aqueous solution is cooled and acidified with hydrochloric acid. The resulting solid is filtered and washed with water and triturated with methanol to give 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid; m.p. 154° to 156° C.
Name
3-phenethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Quantity
1.3 mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[K+].C(O)C>O>[CH2:12]([C:7]1[C:6]([C:4]([OH:5])=[O:3])=[C:10]([CH3:11])[O:9][N:8]=1)[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
3-phenethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Quantity
1.3 mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)CCC1=CC=CC=C1
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 300 g
TEMPERATURE
Type
TEMPERATURE
Details
2 additional hours at reflux
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous solution is cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=NOC(=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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